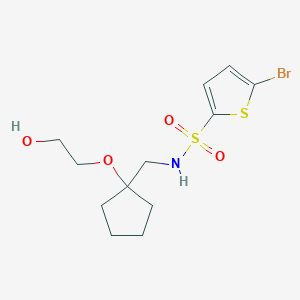

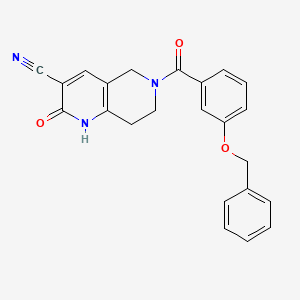

5-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a sulfonamide, which is a group of compounds containing a sulfur atom, two oxygen atoms, and an amine group (NH2). Sulfonamides are known for their use in medicine, particularly as antibiotics. The “5-bromo” part indicates the presence of a bromine atom, and “thiophene” suggests a five-membered aromatic ring with a sulfur atom .

Molecular Structure Analysis

Based on its name, this compound likely has a complex structure with multiple functional groups. The thiophene ring, the bromine atom, and the sulfonamide group would all contribute to its molecular structure .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. Factors such as polarity, solubility, melting point, and boiling point would all be influenced by these characteristics .科学的研究の応用

Suzuki–Miyaura Coupling Reactions

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides (such as aryl or vinyl halides). The key step in SM coupling is transmetalation, where nucleophilic organic groups are transferred from boron to palladium5-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-sulfonamide serves as a boron reagent in SM coupling reactions, enabling the synthesis of diverse biaryl compounds and other complex structures .

Medicinal Chemistry and Drug Discovery

The unique structural features of this compound make it an interesting candidate for drug development. Researchers explore its potential as a scaffold for designing novel pharmaceutical agents. By modifying the substituents on the thiophene ring, scientists can fine-tune its biological activity, targeting specific enzymes or receptors. Investigating its interactions with biological macromolecules may lead to new therapeutic agents.

Materials Science: Organic Semiconductors

Thiophene derivatives play a crucial role in organic electronics. The presence of the bromine atom in 5-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-sulfonamide influences its electronic properties. Researchers study its use as a building block for organic semiconductors, such as organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs). The goal is to enhance charge transport and optimize device performance .

Photophysical Studies and Luminescent Materials

The conjugated system in thiophene-based compounds often exhibits interesting photophysical properties. Scientists investigate the luminescence behavior of 5-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-sulfonamide . It may serve as a fluorescent probe or be incorporated into luminescent materials for applications in sensors, imaging, or optoelectronics .

Agrochemical Research

Thiophene-containing molecules have been explored for their pesticidal and herbicidal properties. Researchers assess the bioactivity of 5-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-sulfonamide against pests, weeds, or pathogens. Its sulfonamide group could potentially interact with enzymes involved in plant growth or metabolism .

Analytical Chemistry: Chromatography and Sensors

The functional groups in this compound make it amenable to chromatographic separation techniques. Researchers use it as a reference standard or internal standard in high-performance liquid chromatography (HPLC) or gas chromatography (GC). Additionally, its electrochemical properties may find applications in sensor development for detecting specific analytes .

These applications highlight the versatility and potential impact of 5-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-sulfonamide in various scientific domains. Further research and exploration will undoubtedly reveal additional uses and novel applications for this intriguing compound. 🌟 .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-bromo-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrNO4S2/c13-10-3-4-11(19-10)20(16,17)14-9-12(18-8-7-15)5-1-2-6-12/h3-4,14-15H,1-2,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTZDRKLPIIQADW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNS(=O)(=O)C2=CC=C(S2)Br)OCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(ethoxycarbonyl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]acetic acid](/img/structure/B2567780.png)

![2-[(Oxan-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2567782.png)

![5-{[4-(3-fluoropropoxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2567785.png)

![2-(4-(tert-butyl)phenyl)-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2567790.png)

![7-amino-2-ethyl-4-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2567793.png)

![N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-furohydrazide](/img/structure/B2567797.png)

![N'-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2567802.png)